molecular formula C9H10BrNOS B14076324 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B14076324
M. Wt: 260.15 g/mol
InChI Key: OYVBGFXRDNRTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-6-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its functional groups. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, while the bromopropanone moiety can undergo nucleophilic attack. These interactions can modulate enzyme activity and affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-amino-6-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-6(12)4-7-8(11)2-1-3-9(7)13/h1-3,13H,4-5,11H2

InChI Key

OYVBGFXRDNRTMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CC(=O)CBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.